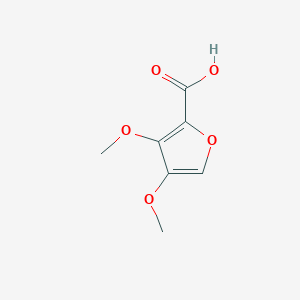

3,4-Dimethoxyfuran-2-carboxylic acid

Description

3,4-Dimethoxyfuran-2-carboxylic acid is a substituted furan derivative characterized by a furan ring with methoxy (-OCH₃) groups at the 3- and 4-positions and a carboxylic acid (-COOH) group at the 2-position. For example, 4-Formylfuran-2-carboxylic acid (C₆H₄O₄, MW 140.09 g/mol) shares the furan-carboxylic acid backbone but substitutes a formyl (-CHO) group at the 4-position instead of methoxy . The synthesis of such compounds often involves advanced techniques like NMR, LCMS, and X-ray crystallography for structural confirmation, as seen in the synthesis of tetrahydrofuran-carboxylic acid derivatives (e.g., (2S,3S,E)-4-(3,4-dihydroxybenzylidene)-3-(3,4-dihydroxyphenyl)-5-oxotetrahydrofuran-2-carboxylic acid) .

Properties

IUPAC Name |

3,4-dimethoxyfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUWROBNPKRAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyfuran-2-carboxylic acid typically involves the methoxylation of furan derivatives followed by carboxylation. One common method starts with the furan ring, which undergoes methoxylation using methanol and a suitable catalyst under controlled conditions. The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of 3,4-Dimethoxyfuran-2-carboxylic acid often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and advanced separation techniques are used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation

3,4-Dimethoxyfuran-2-carboxylic acid can undergo various chemical transformations, making it a versatile building block in organic synthesis. Its carboxylic acid functional group allows for reactions such as esterification, amidation, and decarboxylation.

- Esterification : The carboxylic acid can react with alcohols to form esters, which are useful in creating fragrances and flavoring agents.

- Amidation : Reaction with amines can yield amides, which are important in pharmaceuticals.

Case Study: Decarboxylation Reactions

A notable method involves the decarboxylation of heterocyclic carboxylic acids using aprotic polar solvents like N,N-dimethylformamide. This method has shown improved yields compared to traditional methods, highlighting the efficiency of 3,4-dimethoxyfuran-2-carboxylic acid as a precursor for further synthetic applications .

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of furan-based carboxylic acids exhibit biological activities that may be beneficial in treating various conditions.

- Antimicrobial Activity : Some studies have shown that furan derivatives possess antimicrobial properties against mycobacterial species. This suggests potential applications in developing new antibiotics .

- Anti-inflammatory Effects : Research into related compounds indicates that they may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Materials Science

Use in Polymer Chemistry

3,4-Dimethoxyfuran-2-carboxylic acid can be utilized in the synthesis of bio-derived polymers. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials.

- Biocompatible Polymers : The compound can be used to create biocompatible polymers suitable for medical applications, such as drug delivery systems.

- Renewable Resources : As a bio-derived compound, it contributes to the development of sustainable materials that reduce reliance on fossil fuels .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyfuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 3,4-Dimethoxyfuran-2-carboxylic acid | C₇H₈O₅ | 172.13 (calculated) | 2× methoxy, 1× carboxylic acid | Higher polarity due to methoxy groups |

| 4-Formylfuran-2-carboxylic acid | C₆H₄O₄ | 140.09 | 1× formyl, 1× carboxylic acid | Reactive aldehyde group; lower MW |

| (2S,3S,E)-Tetrahydrofuran derivative* | C₂₀H₁₈O₈ | 386.35 | Dihydroxybenzylidene, tetrahydrofuran | Enhanced stereochemical complexity |

| (4S)-Thiazolidine-carboxylic acid^ | C₁₅H₁₈N₂O₅S | 338.38 | Amino, thiazolidine, carboxylic acid | Bioactive potential (e.g., antibiotics) |

Functional Group Impact on Reactivity and Stability

- Methoxy vs. This difference may influence solubility (methoxy increases hydrophobicity) and acid strength (pKa modulation) .

- Carboxylic Acid Positioning: The 2-carboxylic acid group is common across analogs, but steric and electronic effects from adjacent substituents (e.g., methoxy vs. hydroxyl groups) alter reactivity.

Biological Activity

3,4-Dimethoxyfuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,4-Dimethoxyfuran-2-carboxylic acid is characterized by a furan ring with two methoxy groups at the 3 and 4 positions, along with a carboxylic acid functional group. Its molecular formula is , and it has a molar mass of approximately 210.19 g/mol. The presence of methoxy groups enhances its reactivity and solubility, making it a valuable compound in organic synthesis and medicinal applications.

Biological Activities

Research indicates that 3,4-Dimethoxyfuran-2-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes critical for microbial survival .

- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

- Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in certain cancer cells, although the specific pathways involved require further elucidation .

The biological activity of 3,4-Dimethoxyfuran-2-carboxylic acid can be attributed to its ability to interact with various molecular targets. As an acylating agent, it forms adducts with nucleophiles such as amino acids and proteins, potentially altering their function. This reactivity allows it to modulate enzyme activity and receptor interactions within biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of 3,4-Dimethoxyfuran-2-carboxylic acid:

- Antileishmanial Activity : A study synthesized derivatives based on the compound and evaluated their efficacy against Leishmania species. Some derivatives exhibited promising antileishmanial activity while maintaining low cytotoxicity towards human cells .

- Cytotoxicity in Cancer Research : Research focusing on the cytotoxic effects of 3,4-Dimethoxyfuran-2-carboxylic acid against various cancer cell lines demonstrated significant dose-dependent responses. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

- Antimicrobial Studies : A comparative study evaluated the antimicrobial activity of 3,4-Dimethoxyfuran-2-carboxylic acid against standard bacterial strains. Results indicated effective inhibition at concentrations as low as 100 µg/mL.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3,4-Dimethoxyfuran-2-carboxylic acid, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylfuran | Methyl groups at positions 2 and 5 | Lacks methoxy groups; different reactivity profile |

| 2,5-Dimethoxyfuran | Methoxy groups at positions 2 and 5 | Different substitution pattern; less reactive |

| Furan-2-carboxylic acid | Lacks methoxy groups | Less reactive due to missing electron-donating groups |

This table highlights the distinctiveness of 3,4-Dimethoxyfuran-2-carboxylic acid due to its unique substitution pattern which enhances its biological activity compared to other furan derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.